Octimibate sodium

ACAT inhibition prostacyclin receptor agonism dual mechanism

Octimibate sodium (8-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]octanoic acid, sodium salt; NAT 04-152) is a synthetic non-prostanoid small molecule that uniquely combines two pharmacologically distinct mechanisms within a single chemical entity: inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) and agonism at the prostacyclin (IP) receptor. Originally developed by A.

Molecular Formula C29H29N2NaO3
Molecular Weight 476.5 g/mol
Cat. No. B1260232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctimibate sodium
Synonyms8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid
BMY 22389
BMY-22389
NAT 04-152
octimibate
Molecular FormulaC29H29N2NaO3
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4.[Na+]
InChIInChI=1S/C29H30N2O3.Na/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25;/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33);/q;+1/p-1
InChIKeyLNWHKJZRGPCQKH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octimibate Sodium: Dual-Action ACAT Inhibitor and Prostacyclin Receptor Agonist for Cardiovascular Research Procurement


Octimibate sodium (8-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]octanoic acid, sodium salt; NAT 04-152) is a synthetic non-prostanoid small molecule that uniquely combines two pharmacologically distinct mechanisms within a single chemical entity: inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) and agonism at the prostacyclin (IP) receptor [1]. Originally developed by A. Nattermann & Cie. GmbH and later investigated by SmithKline Beecham, this compound belongs to the triphenylimidazole class and possesses the CAS registry number 89838-96-0 with molecular formula C29H29N2NaO3 and molecular weight 476.5 g/mol [2]. Unlike conventional prostanoid-based prostacyclin mimetics (e.g., iloprost) or single-mechanism ACAT inhibitors (e.g., avasimibe, pactimibe), octimibate sodium's dual pharmacology—antithrombotic activity via IP receptor-mediated cAMP elevation combined with antilipidemic activity via ACAT blockade—makes it a critical tool compound for studying integrated cardiovascular pharmacology and for benchmarking next-generation bifunctional candidates [3].

Why Octimibate Sodium Cannot Be Replaced by Single-Mechanism ACAT Inhibitors or Prostacyclin Analogs in Integrated Cardiovascular Studies


Procurement decisions in cardiovascular pharmacology must account for the fact that octimibate sodium operates through two independent yet complementary pathways—ACAT inhibition and prostacyclin receptor agonism—that are not co-recapitulated by any single alternative compound [1]. Conventional ACAT inhibitors such as avasimibe (IC50 = 3.3 μM) and pactimibe (ACAT1 IC50 = 4.9 μM, ACAT2 IC50 = 3.0 μM) lack prostacyclin-mimetic activity entirely, meaning they cannot replicate octimibate's antithrombotic and cAMP-elevating effects in platelet and vascular assays. Conversely, the clinically established prostacyclin analog iloprost (IP receptor Ki = 11 nM) is a full agonist that produces maximal adenylyl cyclase activation significantly exceeding octimibate's partial agonist ceiling (60% of iloprost maximum), which introduces divergent signaling dynamics and desensitization profiles that confound comparative interpretation [2]. Furthermore, octimibate is historically recognized as the first non-prostanoid prostacyclin receptor agonist identified, placing it in a structurally distinct chemical space from prostanoid-based mimetics and making it irreplaceable for structure-activity relationship (SAR) studies targeting non-prostanoid IP receptor pharmacology [1]. Substituting octimibate sodium with any single-mechanism agent would fundamentally alter the experimental pharmacology and invalidate cross-study comparisons with the existing body of literature.

Octimibate Sodium: Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


Dual Pharmacological Mechanism: ACAT Inhibition plus Prostacyclin IP Receptor Agonism Versus Single-Mechanism Comparators

Octimibate sodium is the only compound in the cardiovascular research arsenal that simultaneously inhibits acyl-CoA:cholesterol acyltransferase (ACAT) while acting as a direct agonist at the prostacyclin (IP) receptor [1]. The ACAT inhibitory component is responsible for its antihyperlipidemic and antiatherosclerotic effects—demonstrated by enhanced HDL receptor activity and stimulated HDL-mediated cholesterol efflux from cultured mouse peritoneal macrophages—while the IP receptor agonism drives antithrombotic activity via cAMP elevation in platelets [2][3]. In contrast, avasimibe (IC50 ACAT = 3.3 μM), pactimibe (ACAT1 IC50 = 4.9 μM, ACAT2 IC50 = 3.0 μM), and CI-976 (ACAT IC50 = 73 nM) are pure ACAT inhibitors with zero prostacyclin-mimetic activity, while iloprost (IP receptor Ki = 11 nM) is a pure prostanoid-based prostacyclin agonist with no ACAT inhibitory function . This mechanistic exclusivity means that no single alternative compound can replicate octimibate's integrated cardiovascular pharmacology profile.

ACAT inhibition prostacyclin receptor agonism dual mechanism cardiovascular pharmacology compound selection

In Vivo Anti-Atherosclerotic Efficacy: 50% Aortic Plaque Reduction by Octimibate Sodium in Cholesterol-Fed Rabbits

In a validated rabbit model of diet-induced atherosclerosis (New Zealand White rabbits fed 0.3% cholesterol diet for 8 weeks with repeated BSA injections to enhance lesion formation), octimibate sodium at 30.0 mg/kg p.o. reduced aortic plaque formation by approximately 50% compared to untreated control animals, accompanied by reduced serum cholesterol levels and dose-dependent inhibition of pathological changes in the aortas as confirmed by biochemical and histological examination [1]. The lower dose of 10.0 mg/kg p.o. also reduced serum cholesterol increases, establishing a clear dose-response relationship. For context, the prototypical ACAT inhibitor CI-976 was reported to produce a greater decrease in liver cholesteryl esters than octimibate in comparative in vivo rat studies, but CI-976 lacks octimibate's prostacyclin-mimetic antithrombotic activity, meaning CI-976 cannot simultaneously address the thrombotic dimension of atherosclerosis [2].

anti-atherosclerotic aortic plaque reduction in vivo efficacy cholesterol-fed rabbit model dose-response

Partial Agonist Profile at Prostacyclin Receptors: Intrinsic Activity 0.15 vs. Iloprost with Surmountable Antagonism (Kp = 200 nM)

In a direct head-to-head comparison using human coronary artery precontracted with KCl, octimibate (10 μM) demonstrated an intrinsic activity of 0.15 relative to the full prostacyclin agonist iloprost for mediating vascular relaxation [1]. Furthermore, octimibate surmountably antagonized the relaxant effects of iloprost with a Kp of 200 nM, establishing its pharmacological identity as a partial agonist at vascular IP receptors. This partial agonist profile is consistent across multiple assay systems: in human platelet membranes, the maximal achievable activation of adenylyl cyclase by octimibate reaches only 60% of that obtainable with iloprost [2]; in human lung membranes, EC50 values for iloprost and octimibate are 50 nM and 340 nM respectively, with octimibate again reaching a maximal activation ceiling of 60% of the iloprost maximum [1]. In human subcutaneous resistance vessels (150–400 μm diameter), iloprost achieved an IC50 of 44 nM for relaxation, whereas 1.7 μM octimibate was required to evoke 50% of the maximal relaxation obtained with iloprost [1]. The structurally related non-prostanoid partial agonist BMY 42393 shows a different profile, inhibiting platelet aggregation with IC50 values of 0.3–2.0 μM and stimulating platelet adenylyl cyclase with an EC50 of 25 nM and maximal activation reaching 75–80% of iloprost, making BMY 42393 a comparatively stronger partial agonist than octimibate on the cyclase endpoint [3].

partial agonism prostacyclin receptor intrinsic activity iloprost comparator vascular relaxation

Platelet Aggregation Inhibition: Octimibate IC50 ~10 nM in Washed Human Platelets Versus BMY 42393 (0.3–2.0 μM) and Iloprost (Sub-nanomolar)

In suspensions of washed (plasma-free) human platelets, octimibate inhibited aggregation stimulated by multiple agonists (including U46619 and ADP) with an IC50 of approximately 10 nM, establishing it as a highly potent non-prostanoid inhibitor of platelet aggregation [1]. In the more physiologically relevant platelet-rich plasma (PRP), the IC50 shifts to approximately 200 nM due to plasma protein binding. For comparative context: the structurally related non-prostanoid prostacyclin partial agonist BMY 42393 inhibits ADP-, collagen-, and thrombin-induced platelet aggregation with IC50 values in the range of 0.3–2.0 μM (300–2000 nM), making octimibate approximately 30- to 200-fold more potent than BMY 42393 in washed platelet systems on an IC50 basis [2]. The prostanoid full agonist iloprost is substantially more potent still, with reported IC50 values of 0.24–1.07 nM against collagen, thrombin, and ADP-induced aggregation, reflecting its full agonist efficacy and high receptor affinity . Octimibate thus occupies a distinct potency niche: significantly more potent than the non-prostanoid comparator BMY 42393, yet less potent than the prostanoid full agonist iloprost, consistent with its partial agonist pharmacological fingerprint.

platelet aggregation IC50 washed platelets antithrombotic potency differentiation

Macrophage Cholesterol Efflux and Foam Cell Suppression: Octimibate Achieves 90% Reduction in Cholesteryl Ester Accumulation vs. 41% by BMY 42393 at 10 μM

In a direct comparative in vitro study using murine macrophages, octimibate at 10 μM decreased cholesteryl ester accumulation by 90%, whereas BMY 42393 at the same concentration (10 μM) achieved only a 41% reduction [1]. Octimibate inhibited cholesteryl ester synthesis by 96% and concurrently increased the rate of cholesteryl ester degradation by 52%. In vivo, in hyperlipidemic hamsters (0.05% cholesterol + 10% coconut oil diet), octimibate at 30 mg/kg/day for 10 weeks decreased plasma total cholesterol and triglycerides by 43% and 32%, respectively [1]. Both octimibate and BMY 42393 reduced subendothelial macrophage-foam cell number by 56%, foam cell size by 38%, and fatty streak area by 63% compared to controls, demonstrating that while both prostacyclin agonists exhibit anti-atherosclerotic activity in vivo, octimibate possesses a markedly superior capacity (>2-fold) to suppress macrophage cholesteryl ester accumulation at equivalent in vitro concentrations—an effect mechanistically attributable to its ACAT inhibitory component that BMY 42393 lacks [1]. In a separate mechanistic study, octimibate was shown to enhance HDL receptor activity and promote HDL-mediated cholesterol efflux from cultured mouse peritoneal macrophages, a mechanism distinct from that of calcium antagonists such as nifedipine [2].

cholesterol efflux foam cell macrophage cholesteryl ester BMY 42393 atherosclerosis

First-in-Class Designation: Octimibate as the First Non-Prostanoid Prostacyclin Receptor Agonist Identified, Enabling Unique SAR Studies

Octimibate is explicitly recognized in the primary literature as 'the first non-prostanoid agent of this type to be identified' with respect to prostacyclin receptor agonism [1]. This designation carries specific implications for procurement: octimibate's triphenylimidazole scaffold is structurally unrelated to the prostanoid backbone shared by iloprost, PGI2, and carbaprostacyclin, making it the prototypical member of a distinct chemical class for structure-activity relationship (SAR) studies targeting non-prostanoid IP receptor pharmacology [2]. Subsequent non-prostanoid prostacyclin mimetics, including BMY 42393 (diphenyloxazole scaffold), BMY 45778 (diphenylindole scaffold), and EP 157, were developed based on the pharmacological precedent established by octimibate [3]. Octimibate's derivative Oxa17, which enhances ABCA1-mediated cholesterol efflux via LXRα activation, further validates the utility of the octimibate scaffold as a starting point for medicinal chemistry optimization [4]. The species-dependent potency profile of octimibate—with cynomolgus monkey platelets being 3-fold more sensitive than human platelets, while rat, cat, and cow platelets are 50-, 100-, and 250-fold less sensitive—contrasts with iloprost, whose potency varies over only a 10-fold range across species, suggesting that octimibate may discriminate between prostacyclin receptor subtypes that iloprost cannot resolve [1].

non-prostanoid prostacyclin mimetic first-in-class SAR chemical scaffold drug discovery

Octimibate Sodium: High-Value Research Application Scenarios with Quantitatively Justified Procurement Rationale


Integrated Cardiovascular Pharmacology Studies Requiring Simultaneous Antithrombotic and Antilipidemic Activity from a Single Molecular Entity

Octimibate sodium is the only validated tool compound that simultaneously delivers ACAT inhibition and prostacyclin IP receptor agonism, making it essential for experiments designed to dissect the interplay between lipid metabolism and thrombotic pathways in atherosclerosis without the confounding variables introduced by co-administering two separate agents [1]. The in vivo efficacy benchmark of ~50% aortic plaque reduction in cholesterol-fed rabbits at 30 mg/kg/day p.o. provides a validated quantitative endpoint for study design [2].

Non-Prostanoid Prostacyclin Receptor SAR and Medicinal Chemistry Reference Standard Programs

As the first non-prostanoid prostacyclin receptor agonist identified, octimibate sodium serves as the indispensable reference compound for SAR studies exploring non-prostanoid IP receptor pharmacophores [1]. Its triphenylimidazole scaffold, quantifiable partial agonist profile (intrinsic activity = 0.15 vs. iloprost; Kp = 200 nM), and 250-fold species-dependent potency range provide specific benchmarking parameters against which novel non-prostanoid IP ligands—including BMY 42393, BMY 45778, and octimibate derivatives such as Oxa17—can be systematically compared [1][3].

Macrophage Foam Cell Biology and ACAT-Dependent Cholesterol Efflux Mechanistic Studies

The demonstrated 90% reduction in macrophage cholesteryl ester accumulation at 10 μM—representing a 2.2-fold advantage over BMY 42393 (41% reduction) at equivalent concentration—positions octimibate sodium as the preferred compound for in vitro mechanistic studies of ACAT-dependent foam cell formation and HDL-mediated cholesterol efflux [1]. Its concurrent ability to enhance HDL receptor activity and stimulate HDL-mediated cholesterol efflux from macrophages, coupled with 96% inhibition of cholesteryl ester synthesis, provides a uniquely comprehensive tool for reverse cholesterol transport research [4].

Prostacyclin Receptor Partial Agonism Pharmacological Profiling and Signal Transduction Studies

Octimibate's well-characterized partial agonist behavior—maximal adenylyl cyclase activation at 60% of the iloprost maximum (EC50 = 200 nM in platelet membranes, EC50 = 340 nM in lung membranes), surmountable antagonism of iloprost-mediated vascular relaxation (Kp = 200 nM), and lack of phosphodiesterase-III inhibition—makes it an ideal pharmacological tool for probing the relationship between IP receptor occupancy, cAMP signaling dynamics, and functional responses in platelets and vascular tissue without the confounding influence of full receptor activation or off-target PDE inhibition [1][3].

Quote Request

Request a Quote for Octimibate sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.